molecular formula C16H16N2 B11392474 1-(2,5-dimethylbenzyl)-1H-indazole

1-(2,5-dimethylbenzyl)-1H-indazole

Cat. No.: B11392474
M. Wt: 236.31 g/mol
InChI Key: GNFFFGZVWNJEDW-UHFFFAOYSA-N
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Description

1-(2,5-dimethylbenzyl)-1H-indazole is a chemical compound that belongs to the class of indazoles, which are bicyclic heterocycles containing a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-dimethylbenzyl)-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,5-dimethylbenzylamine with hydrazine derivatives, followed by cyclization to form the indazole ring. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of environmentally benign solvents and catalysts is also a consideration in industrial settings to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(2,5-dimethylbenzyl)-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized, reduced, and halogenated derivatives of this compound, which can be further utilized in various applications.

Scientific Research Applications

1-(2,5-dimethylbenzyl)-1H-indazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,5-dimethylbenzyl)-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-dimethylbenzyl)-1H-indazole
  • 1-(3,5-dimethylbenzyl)-1H-indazole
  • 1-(2,5-dimethylphenyl)-1H-indazole

Uniqueness

1-(2,5-dimethylbenzyl)-1H-indazole is unique due to its specific substitution pattern on the benzyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and overall efficacy in various applications .

Properties

Molecular Formula

C16H16N2

Molecular Weight

236.31 g/mol

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]indazole

InChI

InChI=1S/C16H16N2/c1-12-7-8-13(2)15(9-12)11-18-16-6-4-3-5-14(16)10-17-18/h3-10H,11H2,1-2H3

InChI Key

GNFFFGZVWNJEDW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C=N2

Origin of Product

United States

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